![molecular formula C20H22N2O3 B2417601 2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide CAS No. 689264-89-9](/img/structure/B2417601.png)
2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in the field of scientific research due to its potential therapeutic benefits. MMB-CHMINACA is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which makes it a promising candidate for the treatment of various diseases and disorders.
科学的研究の応用
Antioxidant Activity
Amides, including benzamides, have been widely studied for their antioxidant potential. In the case of our compound, researchers have synthesized and characterized it, evaluating its antioxidant activity. The in vitro tests include total antioxidant capacity, free radical scavenging, and metal chelating activity. Some of the synthesized benzamide compounds demonstrated more effective antioxidant properties than standard compounds .
Antibacterial Properties
The same compound was also assessed for its antibacterial activity. Researchers tested it against both gram-positive and gram-negative bacteria. By comparing its efficacy with control drugs, they gained insights into its potential as an antibacterial agent .
Industrial Applications
Amide compounds find applications beyond the lab. Industries such as plastics, rubber, paper, and agriculture utilize amides. While this specific compound’s industrial applications need further exploration, its structural features make it a candidate for various industrial processes .
Drug Discovery
Amides play a crucial role in drug discovery. Although specific applications for this compound haven’t been explicitly outlined, its unique structure and potential biological activity suggest it could be a valuable starting point for drug development .
Biological and Clinical Relevance
Indole derivatives, including our compound, have diverse biological and clinical applications. While not directly studied for this compound, it’s worth noting that indole derivatives have been associated with pharmacological activities. For example, indole-3-acetic acid, a related compound, serves as a plant hormone .
Other Potential Uses
Given the wide-ranging properties of amides, it’s possible that this compound could find applications in areas such as anti-inflammatory, analgesic, or anti-tumor research. However, further investigations are needed to uncover its full potential .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
特性
IUPAC Name |
2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-12-15-6-4-5-7-18(15)22(14)11-10-21-20(23)17-9-8-16(24-2)13-19(17)25-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZUPHAFRPMUHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2417520.png)


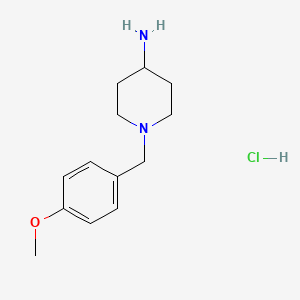
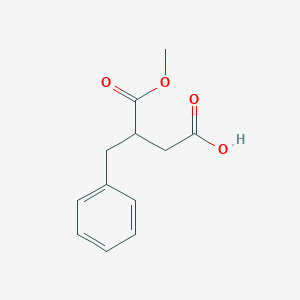
![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)
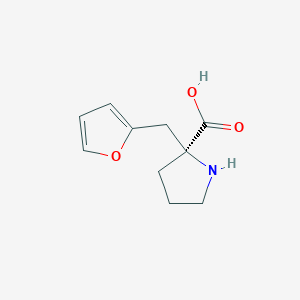
![4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2417531.png)
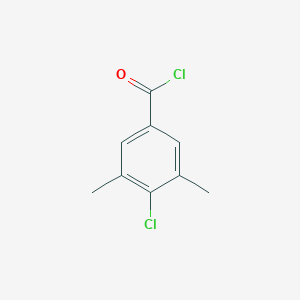
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2417533.png)
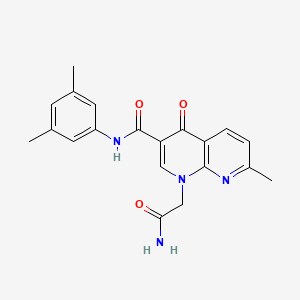
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2417537.png)
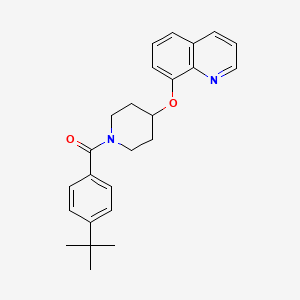
![3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2417541.png)